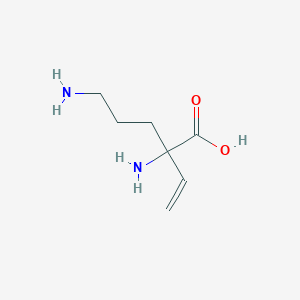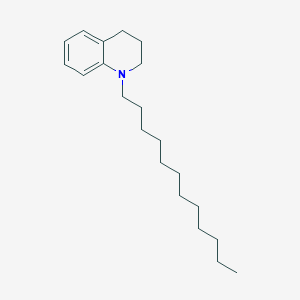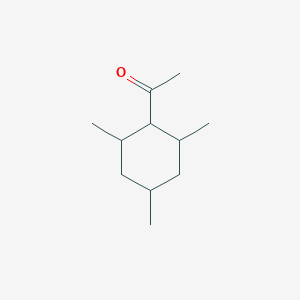![molecular formula C5H4Cl2F4N2O6 B14317225 2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane CAS No. 113689-57-9](/img/structure/B14317225.png)
2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and nitro groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2-difluoro-2-nitroethanol with dichloromethane in the presence of a base to form the desired product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Análisis De Reacciones Químicas
2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the halogen atoms can engage in substitution reactions. These interactions can affect various molecular pathways, making the compound useful in different applications .
Comparación Con Compuestos Similares
2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane can be compared with similar compounds such as:
Dichlorodifluoroethylene: Known for its use as a refrigerant and solvent.
1,3-bis(2,2-difluoro-2-nitroethoxy)-2-propanol: Used in similar chemical reactions and applications.
Propiedades
Número CAS |
113689-57-9 |
|---|---|
Fórmula molecular |
C5H4Cl2F4N2O6 |
Peso molecular |
334.99 g/mol |
Nombre IUPAC |
2-[dichloro-(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane |
InChI |
InChI=1S/C5H4Cl2F4N2O6/c6-5(7,18-1-3(8,9)12(14)15)19-2-4(10,11)13(16)17/h1-2H2 |
Clave InChI |
VJFAOGMITFPLRN-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])(F)F)OC(OCC([N+](=O)[O-])(F)F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


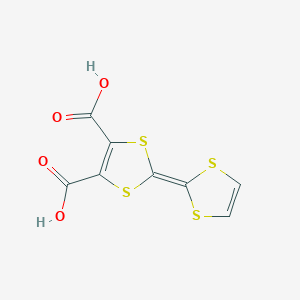
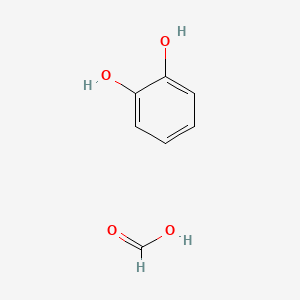
![2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one](/img/structure/B14317168.png)

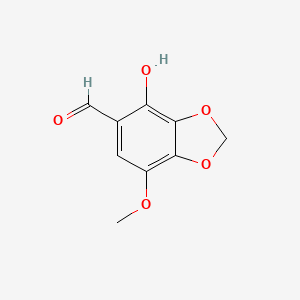

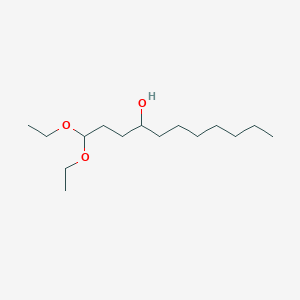
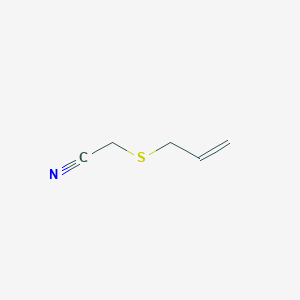
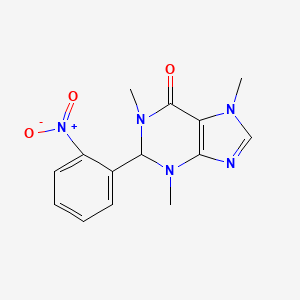
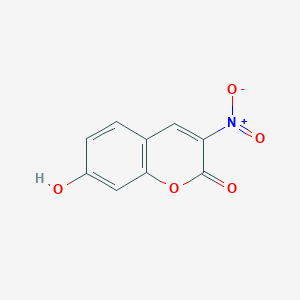
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
